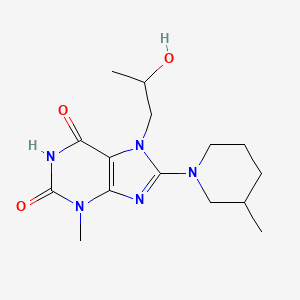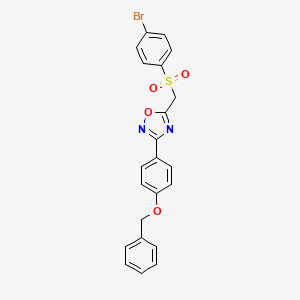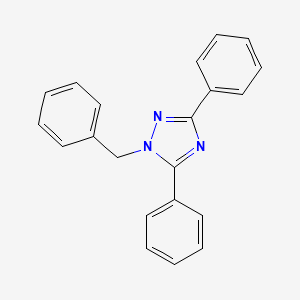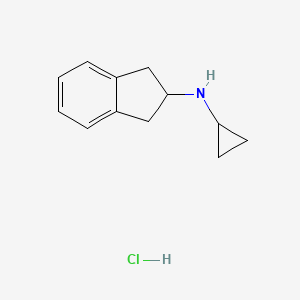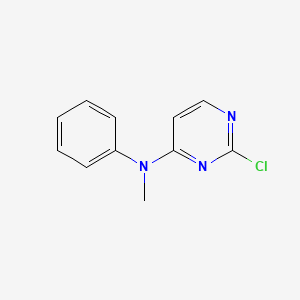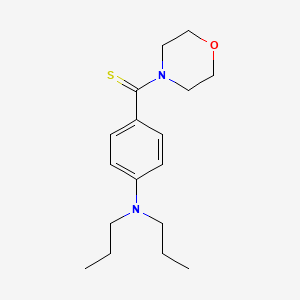
(4-(Dipropylamino)phenyl)(morpholino)methanethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4-(Dipropylamino)phenyl)(morpholino)methanethione is a derivative of phenyl(morpholino)methanethione . Phenyl(morpholino)methanethione derivatives have been the subject of intense research due to their potential pharmaceutical applications . They are known to inhibit the activity of the enzymes MGL (monoacylglycerol lipase) and FAAH (fatty acid amide hydrolase), which catalyze the degradation reactions of anandamide and 2-arachidonoylglycerol (2-AG), respectively . These are endocannabinoids with beneficial effects in pathophysiological phenomena such as anxiety and pain, and neurodegenerative diseases such as Alzheimer’s .
Synthesis Analysis
While specific synthesis methods forThis compound were not found, the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been described . The synthesis of morpholino nucleosides starting from enantiopure glycidol has also been reported . Molecular Structure Analysis
The molecular structure of phenyl(morpholino)methanethione derivatives has been studied. For instance, 4-[(Morpholin-4-yl)carbothioyl]benzoic acid, a novel phenyl(morpholino)methanethione derivative, crystallizes in the monoclinic space group P21/n . The morpholine ring adopts a chair conformation and the carboxylic acid group is bent out slightly from the benzene ring mean plane .Wissenschaftliche Forschungsanwendungen
Photovoltaic Devices
- Donor–Acceptor–Donor Modular Small Organic Molecules: Novel solution-processable small organic molecules, including ones based on a donor–acceptor–donor structure with electron-donating and accepting moieties, have been designed and synthesized for use in solution-processable photovoltaic devices. These molecules, featuring naphthalene diimide (NDI) as the electron acceptor and different electron donors, showed potential in enhancing intramolecular charge transfer and reducing optical band gaps, thereby improving the efficiency of photovoltaic devices (Patil et al., 2014).
Synthesis and Characterization
- Comparative Study of Acid and Basic Catalysis: A study on the synthesis of thiobenzamides under acid and basic catalysis using microwave assistance demonstrated the efficiency of different catalysis conditions. This included the synthesis of compounds like morpholin-4-yl(phenyl)methanethione, highlighting the conditions that favor the Willgerodt-Kindler’s reaction for the synthesis of such compounds (Agnimonhan et al., 2014).
Pharmacophore Synthesis
- Catalytic Enantioselective Synthesis of Morpholinones: The catalytic enantioselective synthesis of chiral morpholinone, an important building block in organic synthesis and pharmacophore in medicinal chemistry, was achieved through a novel process. This synthesis route opens up pathways for creating pharmacologically relevant compounds with high enantiomeric purity (He et al., 2021).
Organic Chemistry Research
- Aminolysis of Phosphinates: Research into the kinetics and mechanism of the aminolysis of phosphinate esters in acetonitrile has provided insights into the reactivity and interaction of compounds with phosphinate groups. This foundational knowledge is crucial for understanding reactions involving similar structural frameworks in organic chemistry (Cook et al., 1986).
Wirkmechanismus
Target of Action
The primary targets of (4-(Dipropylamino)phenyl)(morpholino)methanethione are the enzymes monoacylglycerol lipase (MGL) and fatty acid amide hydrolase (FAAH) . These enzymes play a crucial role in the degradation reactions of endocannabinoids, which are compounds that have beneficial effects in pathophysiological phenomena such as anxiety and pain, and neurodegenerative diseases such as Alzheimer’s .
Mode of Action
This compound interacts with its targets, MGL and FAAH, by inhibiting their activity . This inhibition prevents the degradation of endocannabinoids, leading to an increase in their levels .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the metabolism of endocannabinoids. By inhibiting MGL and FAAH, this compound disrupts the normal degradation of endocannabinoids, affecting the balance of these compounds in the body .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the increased levels of endocannabinoids due to the inhibition of MGL and FAAH . This increase can have various effects, depending on the specific endocannabinoid and its role in the body .
Eigenschaften
IUPAC Name |
[4-(dipropylamino)phenyl]-morpholin-4-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2OS/c1-3-9-18(10-4-2)16-7-5-15(6-8-16)17(21)19-11-13-20-14-12-19/h5-8H,3-4,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIMAOSAVMBBRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=CC=C(C=C1)C(=S)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2E)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2715367.png)
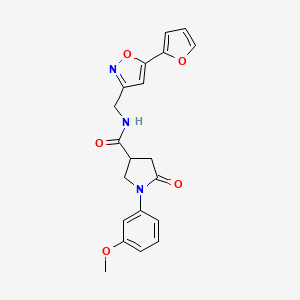
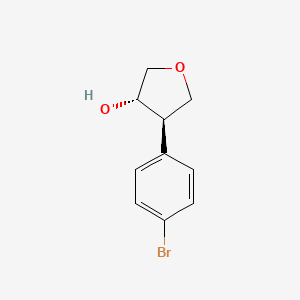
![7-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-(2-fluorobenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2715373.png)
![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclohexanecarboxamide](/img/structure/B2715374.png)
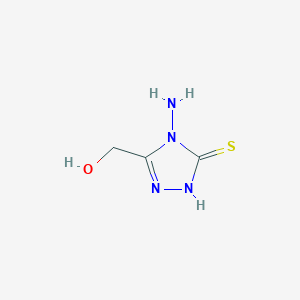
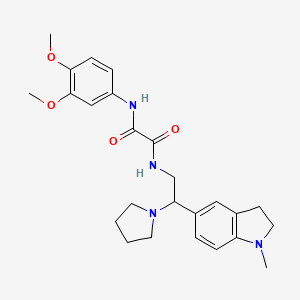
![ethyl 6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2715380.png)
